molecular formula C6H13NO2S B6148276 N-cyclopentylmethanesulfonamide CAS No. 69200-54-0

N-cyclopentylmethanesulfonamide

Cat. No.: B6148276
CAS No.: 69200-54-0
M. Wt: 163.24 g/mol
InChI Key: IJXUJLYIQLLJEP-UHFFFAOYSA-N
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Description

N-cyclopentylmethanesulfonamide is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol It is characterized by the presence of a cyclopentyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentylmethanesulfonamide can be synthesized through the reaction of cyclopentylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopentylamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclopentylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopentylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives.

Scientific Research Applications

N-cyclopentylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentylsulfonamide
  • Methanesulfonamide
  • Cyclopentylamine

Uniqueness

N-cyclopentylmethanesulfonamide is unique due to the presence of both a cyclopentyl group and a methanesulfonamide moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds .

Properties

CAS No.

69200-54-0

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

N-cyclopentylmethanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)7-6-4-2-3-5-6/h6-7H,2-5H2,1H3

InChI Key

IJXUJLYIQLLJEP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCCC1

Purity

95

Origin of Product

United States

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